molecular formula C10H8BrNO2 B1415545 Methyl 2-bromo-3-cyano-6-methylbenzoate CAS No. 1807029-23-7

Methyl 2-bromo-3-cyano-6-methylbenzoate

Cat. No.: B1415545
CAS No.: 1807029-23-7
M. Wt: 254.08 g/mol
InChI Key: AETCDILXBUZVLU-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-6-methylbenzoate is an organic compound with the molecular formula C10H8BrNO2. This compound is characterized by the presence of a bromine atom, a cyano group, and a methyl ester group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-cyano-6-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-cyano-6-methylbenzoate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, helps achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-6-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of 2-amino-3-cyano-6-methylbenzoate.

    Hydrolysis: Formation of 2-bromo-3-cyano-6-methylbenzoic acid.

Scientific Research Applications

Methyl 2-bromo-3-cyano-6-methylbenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions, where it serves as a model compound for understanding binding mechanisms.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-cyano-6-methylbenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the cyano group is converted to an amine, altering the compound’s electronic and steric properties. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Methyl 2-bromo-3-cyano-6-methylbenzoate can be compared with other similar compounds, such as:

    Methyl 2-bromo-3-methylbenzoate: Lacks the cyano group, resulting in different reactivity and applications.

    Methyl 2-cyano-3-methylbenzoate: Lacks the bromine atom, affecting its suitability for nucleophilic substitution reactions.

    Methyl 2-bromo-3-cyano-4-methylbenzoate: Positional isomer with different substitution patterns on the benzene ring, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical processes.

Properties

IUPAC Name

methyl 2-bromo-3-cyano-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-3-4-7(5-12)9(11)8(6)10(13)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETCDILXBUZVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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